molecular formula C19H28N2O5 B13041752 Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate CAS No. 1845753-87-8

Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13041752
CAS No.: 1845753-87-8
M. Wt: 364.4 g/mol
InChI Key: CIGKIMMVNKZGAV-CYBMUJFWSA-N
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Description

Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by:

  • A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.
  • A 2-methyl substituent on the piperazine ring, imparting steric hindrance.
  • A phenyl ring substituted with 3-methoxy and 4-methoxycarbonyl groups, influencing electronic and steric properties.
  • (R)-stereochemistry at the chiral center, critical for biological activity in enantioselective applications.

This compound is typically synthesized via coupling reactions between substituted aromatic acids and tert-butyl piperazine derivatives, followed by chiral resolution or asymmetric synthesis .

Properties

CAS No.

1845753-87-8

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (2R)-4-(3-methoxy-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-13-12-20(9-10-21(13)18(23)26-19(2,3)4)14-7-8-15(17(22)25-6)16(11-14)24-5/h7-8,11,13H,9-10,12H2,1-6H3/t13-/m1/s1

InChI Key

CIGKIMMVNKZGAV-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:

    Formation of the Piperazine Core: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks a halogenated methoxyphenyl compound.

    Addition of the Tert-butyl Group: This is typically achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring's substitution pattern significantly impacts physicochemical properties. Key analogs include:

Compound Name Aromatic Substituents Key Differences vs. Target Compound References
tert-Butyl (2r)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate 3-F, 4-COOMe - Fluorine instead of methoxy at position 3.
- (2r)-stereochemistry (vs. R-configuration).
- Higher lipophilicity due to fluorine.
tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 3-Cl, 4-COOMe - Chlorine substitution at position 3.
- Lacks the 2-methyl group on piperazine.
- Increased molecular weight (Cl vs. OMe).
tert-Butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate 2,5-diF, 4-COOMe - Dual fluorine substituents.
- Enhanced electron-withdrawing effects.
- Potential for altered metabolic stability.
tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate 4-COOMe (para-substitution) - Lacks 3-methoxy and 2-methyl groups.
- Reduced steric hindrance.
- Simplified synthesis due to fewer substituents.

Key Observations :

  • Halogen vs.
  • Positional Isomerism : Para-substituted analogs (e.g., 4-COOMe) lack the steric and electronic effects of meta-substituents, altering binding affinity in biological targets .

Piperazine Ring Modifications

The piperazine core and its substituents influence conformational flexibility and reactivity:

Compound Name Piperazine Substituents Key Differences vs. Target Compound References
tert-Butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate 2-methyl, Boc-protected - Chiral 2-methyl group enhances steric hindrance.
- Boc group improves stability during synthesis.
tert-Butyl 4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate 4-(methylthio)benzyl, dicarboxylate - Benzyl group increases molecular weight.
- Dicarboxylate structure alters solubility and reactivity.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorobenzyl - Amino group introduces hydrogen-bonding potential.
- Fluorine substitution modifies electronic properties.

Key Observations :

  • Boc Protection : Common in analogs to prevent undesired reactions during synthesis .

Heteroaromatic vs. Phenyl Systems

Replacing the phenyl ring with heterocycles alters electronic properties:

Compound Name Aromatic System Key Differences vs. Target Compound References
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridine ring (N at position 1) - Nitrogen in pyridine increases polarity.
- Potential for metal coordination or π-stacking.
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Pyridine-thiazole hybrid - Thiazole moiety introduces sulfur, affecting solubility and metabolic pathways.

Key Observations :

  • Pyridine vs. Phenyl : Pyridine-based analogs exhibit higher polarity and basicity, impacting solubility and bioavailability .

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